(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline
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Overview
Description
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy groups and a methyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Substitution Reactions:
Introduction of the Methyl Group: The methyl group at the 1 position can be introduced through alkylation reactions using methylating agents.
Addition of the Oxopropyl Group: The 2-(2-methyl-1-oxopropyl) group can be introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and oxopropyl groups.
6,7-Dimethoxy-1-methylisoquinoline: Lacks the tetrahydro structure and oxopropyl group.
2-Methyl-1-oxopropylisoquinoline: Lacks the tetrahydro structure and methoxy groups.
Uniqueness
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline is unique due to its specific substitution pattern and tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
77280-41-2 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-10(2)16(18)17-7-6-12-8-14(19-4)15(20-5)9-13(12)11(17)3/h8-11H,6-7H2,1-5H3 |
InChI Key |
XPMCMVZPSVQOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C(C)C)OC)OC |
Origin of Product |
United States |
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